(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a bromine atom and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 2-bromo-4,5-dimethoxybenzaldehyde and 1-phenyl-1,3-diazinane-2,4,6-trione. The key steps in the synthesis may involve:
Condensation Reaction: The aldehyde group of 2-bromo-4,5-dimethoxybenzaldehyde reacts with the diazinane compound under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-bromo-benzylidene)- (2-(3,4-dimethoxy-phenyl)-ethyl)-amine
- (4-bromo-phenyl)- (2,5-dimethoxy-benzylidene)-amine
- (4-bromo-phenyl)- (2,3-dimethoxy-benzylidene)-amine
Uniqueness
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the presence of both bromine and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-26-15-9-11(14(20)10-16(15)27-2)8-13-17(23)21-19(25)22(18(13)24)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,21,23,25)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFSSOHAVDAJII-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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